molecular formula C20H24O3 B12414131 Estrone acetate-d5

Estrone acetate-d5

Cat. No.: B12414131
M. Wt: 317.4 g/mol
InChI Key: KDPQTPZDVJHMET-FQUPDYNXSA-N
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Description

Estrone acetate-d5 is a deuterated form of estrone acetate, a synthetic estrogen. The deuterium atoms replace hydrogen atoms in the molecule, making it useful in various scientific studies, particularly in mass spectrometry. Estrone acetate itself is an ester of estrone, a naturally occurring estrogen hormone. This compound is often used in hormone replacement therapy and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of estrone acetate-d5 typically involves the esterification of estrone with acetic anhydride in the presence of a catalyst. The deuterium labeling is achieved by using deuterated reagents. The reaction conditions usually include:

    Reagents: Estrone, acetic anhydride-d6, and a catalyst such as pyridine.

    Conditions: The reaction is carried out at room temperature, and the product is purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of estrone are reacted with acetic anhydride-d6.

    Purification: The product is purified using industrial-scale chromatography or recrystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Estrone acetate-d5 undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed to yield estrone and acetic acid.

    Oxidation: this compound can be oxidized to form estrone-3,17-dione.

    Reduction: The compound can be reduced to form estradiol acetate-d5.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Hydrolysis: Estrone and acetic acid.

    Oxidation: Estrone-3,17-dione.

    Reduction: Estradiol acetate-d5.

Scientific Research Applications

Role in Hormone Replacement Therapy

Estrone acetate-d5 is utilized in pharmacokinetic studies to understand the metabolism and pharmacodynamics of estrone acetate in hormone replacement therapy. By using deuterated compounds, researchers can trace the metabolic pathways without interference from endogenous hormones. Studies have shown that deuterated estrogens exhibit altered metabolic profiles compared to their non-deuterated counterparts, which can lead to improved therapeutic outcomes and reduced side effects .

Impact on Drug Development

In drug development, this compound serves as an internal standard for the quantification of estrone acetate in biological samples. Its use allows for more accurate measurements in clinical trials assessing the efficacy and safety of new contraceptive methods or hormone therapies . The ability to differentiate between endogenous and exogenous sources of hormones is crucial for understanding treatment impacts on patients.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This compound is frequently employed as an internal standard in LC-MS/MS methods for analyzing steroid hormones in serum or plasma samples. This technique provides high sensitivity and specificity, enabling the simultaneous quantification of multiple hormones, including estradiol and progesterone, alongside this compound .

Table 1: Analytical Performance Metrics for this compound

MetricValue
Lower Limit of Quantification10 pg/mL
Precision≤14.5%
Accuracy87.0% – 110.8%
Sample TypesSerum, Plasma

Method Development for Clinical Samples

Recent studies have developed robust LC-MS/MS methods that incorporate this compound to analyze hormone levels in clinical settings effectively. For instance, one study analyzed serum samples from women using contraceptive vaginal rings containing synthetic progestins and estrogens, demonstrating the utility of this compound in monitoring hormonal changes during treatment .

Clinical Trials Involving this compound

In a clinical trial assessing the effects of hormone replacement therapy on postmenopausal women, researchers utilized this compound to monitor hormonal levels over time. The findings indicated that subjects receiving treatment showed significant increases in serum estradiol levels compared to baseline measurements, highlighting the effectiveness of hormone therapy .

Research on Endocrine Disruption

Another study investigated the effects of environmental endocrine disruptors on reproductive health using this compound as a marker for estrogenic activity. The research demonstrated that exposure to certain chemicals resulted in altered hormonal profiles, suggesting potential risks associated with endocrine disruptors .

Mechanism of Action

Estrone acetate-d5 exerts its effects by mimicking the action of natural estrogens. It binds to estrogen receptors in target tissues, such as the uterus, breasts, and bones. The hormone-receptor complex then translocates to the nucleus, where it binds to estrogen response elements on DNA, regulating the transcription of estrogen-responsive genes. This leads to various physiological effects, including the regulation of reproductive functions and maintenance of bone density.

Comparison with Similar Compounds

Estrone acetate-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:

    Estrone Acetate: The non-deuterated form, used in hormone replacement therapy.

    Estradiol Acetate: Another estrogen ester with similar applications but different potency and pharmacokinetics.

    Estriol Acetate: A weaker estrogen used in specific therapeutic contexts.

This compound stands out for its use in research applications, particularly in mass spectrometry, due to its deuterium labeling, which provides a distinct advantage in analytical precision.

Biological Activity

Estrone acetate-d5 is a deuterated form of estrone acetate, a synthetic estrogen used primarily in hormone replacement therapy and as a treatment for various hormonal disorders. The biological activity of this compound is closely related to its interaction with estrogen receptors (ERα and ERβ) and its metabolic pathways. This article explores the biological activity of this compound, including its effects on cancer cell proliferation, metabolic processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of five deuterium atoms, which are isotopes of hydrogen. This modification affects the compound's pharmacokinetics and metabolic stability. The chemical structure can be represented as follows:

C18H21D5O3\text{C}_{18}\text{H}_{21}\text{D}_5\text{O}_3

Estrogen Receptor Interaction

This compound acts as an agonist for estrogen receptors, particularly ERα and ERβ. Its binding affinity to these receptors is crucial for mediating its biological effects, which include:

  • Cell Proliferation : this compound has been shown to stimulate the proliferation of estrogen-sensitive cancer cells, such as MCF-7 breast cancer cells. Studies indicate that it may enhance cell growth through ER-mediated pathways, similar to estradiol .
  • Antiproliferative Effects : Interestingly, some derivatives of estrone acetate have been evaluated for their antiproliferative activities against various cancer cell lines. For instance, C-ring modified estrone acetate derivatives demonstrated reduced affinity for ERs while maintaining cytotoxic effects on certain cancer cells .

Metabolism

The metabolism of this compound involves several enzymatic pathways:

  • Sulfation and Glucuronidation : this compound undergoes sulfation and glucuronidation, which are significant metabolic pathways that affect its bioavailability and activity. These pathways can lead to the formation of inactive metabolites that reduce estrogenic activity .
  • Impact on Hormonal Levels : Research indicates that the administration of estrone acetate can influence endogenous estrogen levels, potentially leading to increased concentrations of active estrogens in circulation. This effect is particularly notable in postmenopausal women undergoing hormone replacement therapy .

Hormone Replacement Therapy (HRT)

In clinical settings, this compound has been utilized in hormone replacement therapy for menopausal symptoms. A study comparing oral versus transdermal administration found no significant difference in bone mineral density (BMD) improvements between the two methods when estrone was administered . The following table summarizes key findings from various studies on HRT with estrone derivatives:

StudyAdministration RouteKey Findings
Stevenson et al., 1990OralSignificant BMD increase with no difference between oral and transdermal groups
Palacios et al., 1994TransdermalIncreased BMD by 4% after 24 months
Davas et al., 2003Oral/TransdermalBoth routes improved BMD in osteoporotic patients

Cancer Treatment

This compound has also been investigated for its role in treating hormone-responsive cancers. In vitro studies have shown that it can promote the growth of certain breast cancer cell lines while also being part of combination therapies aimed at reducing tumor size or progression .

Estrogenic Activity Biomarkers

Recent studies have highlighted the use of estrogenic activity biomarkers to assess the physiological effects of compounds like this compound. These biomarkers can provide insights into hormonal balance and potential health risks associated with exposure to synthetic estrogens .

Summary of Biological Effects

The biological effects of this compound can be summarized as follows:

  • Estrogenic Activity : Acts as an agonist for ERα and ERβ.
  • Cell Growth Stimulation : Promotes proliferation in estrogen-sensitive cells.
  • Metabolic Pathways : Undergoes significant metabolic transformations affecting its activity.
  • Therapeutic Applications : Used in HRT and investigated for cancer treatment.

Properties

Molecular Formula

C20H24O3

Molecular Weight

317.4 g/mol

IUPAC Name

[(8R,9S,13S,14S)-6,6,7,7,9-pentadeuterio-13-methyl-17-oxo-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3/t16-,17-,18+,20+/m1/s1/i3D2,5D2,16D

InChI Key

KDPQTPZDVJHMET-FQUPDYNXSA-N

Isomeric SMILES

[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OC(=O)C)([2H])[2H])([2H])[2H])CCC3=O)C

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C

Origin of Product

United States

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